Bienvenue dans la boutique en ligne BenchChem!

2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

2,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894047-40-6, PubChem CID is a synthetic heterocyclic small molecule (C22H22N4O3S, MW 422.5 g/mol) belonging to the thiazolo[3,2-b][1,2,4]triazole class. Its structure features a fused thiazole-triazole bicyclic core N2-substituted with an m-tolyl group, C6-linked via an ethyl spacer to a 2,4-dimethoxybenzamide moiety.

Molecular Formula C22H22N4O3S
Molecular Weight 422.5
CAS No. 894047-40-6
Cat. No. B2936375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
CAS894047-40-6
Molecular FormulaC22H22N4O3S
Molecular Weight422.5
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C22H22N4O3S/c1-14-5-4-6-15(11-14)20-24-22-26(25-20)16(13-30-22)9-10-23-21(27)18-8-7-17(28-2)12-19(18)29-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)
InChIKeyBWAVKGYROPNDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894047-40-6): Core Chemical Identity and Procurement Baseline


2,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894047-40-6, PubChem CID 18564641) is a synthetic heterocyclic small molecule (C22H22N4O3S, MW 422.5 g/mol) belonging to the thiazolo[3,2-b][1,2,4]triazole class [1]. Its structure features a fused thiazole-triazole bicyclic core N2-substituted with an m-tolyl group, C6-linked via an ethyl spacer to a 2,4-dimethoxybenzamide moiety. The computed XLogP3-AA is 4.1, topological polar surface area (TPSA) is 106 Ų, with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. Thiazolo[3,2-b][1,2,4]triazoles as a class have been reported to exhibit anticancer, antimicrobial, antifungal, antidiabetic, and anticonvulsant activities, with specific derivatives showing Cdc25B phosphatase inhibition (IC50 6.7–8.4 μM) [2], SHP2 inhibition (IC50 2.85 μM) [3], and antibacterial action via FabI targeting [4].

Why Generic Substitution of 2,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide Carries Scientific Risk


Substituting this compound with any closely related thiazolo[3,2-b][1,2,4]triazole benzamide analog—even a simple regioisomer—cannot be assumed biologically silent. Published SAR studies on this scaffold demonstrate that the position and electronic nature of substituents on the benzamide ring profoundly modulate target potency and selectivity. For example, among 29 triazole and thiazolotriazole analogs evaluated for Cdc25B phosphatase inhibition, only two compounds (18 and 22) displayed distinctive inhibitory affinity (IC50 6.7 and 8.4 μM), while the remaining 27 analogs were substantially less active despite sharing the same core [1]. Similarly, SHP2 inhibitory activity among thiazolo[3,2-b][1,2,4]triazole derivatives varied from inactive to IC50 of 2.85 μM depending on substitution pattern [2]. The 2,4-dimethoxybenzamide group in the target compound presents a specific hydrogen-bonding and steric profile (TPSA 106 Ų, 6 HBA, 1 HBD) [3] that differs measurably from its 3,5-dimethoxy regioisomer, 4-bromo, 2-fluoro, and 3,4,5-triethoxy analogs, making empirical validation mandatory rather than presumptive.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894047-40-6)


Regioisomeric Differentiation: 2,4-Dimethoxy vs. 3,5-Dimethoxy Benzamide Substitution Pattern

The 2,4-dimethoxybenzamide substitution in the target compound (CAS 894047-40-6) is regioisomerically distinct from the 3,5-dimethoxy analog. This positional difference alters the electronic distribution and hydrogen-bonding geometry of the benzamide carbonyl. In the 2,4-isomer, the ortho-methoxy group can form an intramolecular hydrogen bond with the amide NH, constraining the conformational landscape, whereas the 3,5-isomer lacks this interaction [1]. Published SAR on thiazolo[3,2-b][1,2,4]triazole derivatives demonstrates that methoxy position on the aryl ring is a critical determinant of biological activity: in a series evaluated against Cdc25B, compounds with distinct aryl substitution patterns showed IC50 values ranging from inactive (>100 μM) to 6.7 μM, driven by substituent topology rather than mere presence [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Physicochemical Differentiation from Halogenated Analogs: Hydrogen-Bonding Capacity and Lipophilicity

The target compound's 2,4-dimethoxybenzamide motif provides 6 hydrogen bond acceptors and 1 donor (TPSA 106 Ų, XLogP3 4.1), creating a distinct physicochemical profile versus halogenated analogs such as 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide and 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide [1]. The presence of two methoxy oxygens increases polarity and hydrogen-bonding potential relative to the bromo or fluoro congeners, which carry only 4 HBA and have higher lipophilicity (estimated XLogP3 for 4-bromo analog ≈ 4.8–5.2). This difference is functionally significant: thiazolo[3,2-b][1,2,4]triazole SAR studies indicate that increasing H-bond acceptor count on the pendant aryl ring correlates with improved binding to phosphatase active sites (e.g., Cdc25B IC50 improvement from >50 μM to 6.7 μM with optimized H-bond networks) [2].

Drug Design ADME Prediction Fragment-Based Screening

Thiazolo[3,2-b][1,2,4]triazole Scaffold: Documented Multi-Target Pharmacological Activity Profile

The thiazolo[3,2-b][1,2,4]triazole core scaffold, shared by the target compound, has been validated across multiple independent studies for diverse biological activities. Rostom et al. (2017) reported that five thiazolotriazole analogs (12, 15, 18, 19, 22) displayed considerable tumor growth inhibition in the NCI-60 panel, with compound 18 showing a distinctive antitumor spectrum and Cdc25B IC50 of 6.7 μM while exhibiting only marginal growth inhibition on normal MCF-10A breast epithelial cells, indicating cancer-cell selectivity [1]. Yan et al. (2025) identified a thiazolo[3,2-b][1,2,4]triazole derivative (compound 5-2k) as a fluorescent SHP2 inhibitor with IC50 of 2.85 ± 0.50 μM and low cytotoxicity toward PBMCs [2]. Slivka et al. (2025) demonstrated that thiazolo[3,2-b][1,2,4]triazolium salts exhibit MIC values from 0.97 to 250 μg/mL against Gram-positive and Gram-negative bacteria, with compound 2a showing MFC 125 μg/mL and MIC 31.25 μg/mL against Candida albicans [3].

Anticancer Research Antimicrobial Discovery Kinase/Phosphatase Inhibition

Drug-Likeness Compliance: Lipinski and Veber Rule-of-Five Assessment

The target compound's computed physicochemical properties satisfy both Lipinski's Rule of Five and Veber's criteria for oral bioavailability [1]. Its MW (422.5 Da) is below 500; XLogP3 (4.1) is below 5; HBD count (1) is below 5; HBA count (6) is below 10; TPSA (106 Ų) is below 140 Ų; and rotatable bond count (7) is below 10. In the Rostom et al. (2017) study, all active thiazolotriazole analogs similarly compiled with these rules, and in silico ADME-T predictions suggested high safety profiles [2]. This contrasts with larger, more lipophilic analogs in the class (e.g., 3,4,5-triethoxy-substituted derivatives with MW > 480 and XLogP3 > 5.0) that breach Veber criteria and present higher developmental risk [1].

Drug Development Oral Bioavailability Preclinical Candidate Selection

Critical Data Gap: Absence of Direct Head-to-Head Experimental Comparisons in Public Literature

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, PubMed, SciFinder-accessible records) as of mid-2026 reveals no published head-to-head biological comparison between 2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894047-40-6) and its closest regioisomeric or halogen-substituted analogs [1][2]. The compound appears in vendor catalogs as a research chemical (typical purity 95%) but has not been the subject of dedicated SAR studies, target profiling, or in vivo evaluation in the peer-reviewed literature. Consequently, all differentiation claims in this guide rest on class-level inference from structurally related thiazolo[3,2-b][1,2,4]triazoles and computed physicochemical property comparisons, not on direct experimental evidence for this specific compound [1][2][3].

Research Gap Analysis Procurement Due Diligence Assay Development

Recommended Research and Industrial Application Scenarios for 2,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894047-40-6)


Exploratory SAR Expansion of the Thiazolo[3,2-b][1,2,4]triazole Benzamide Series

This compound is ideally positioned as a novel substitution variant for research groups already working on thiazolotriazole-based Cdc25B or SHP2 inhibitors [1][2]. Its 2,4-dimethoxybenzamide motif is not represented among the 29 analogs characterized by Rostom et al. (2017), making it a rational next-step candidate for filling a structural gap in the existing SAR landscape. Procurement is recommended for labs that have established Cdc25B or SHP2 enzymatic assays and seek to probe the tolerance of the benzamide binding pocket for ortho/para-dimethoxy substitution.

Physicochemical Comparator in ADME/Toxicology Profiling Panels

Given its favorable drug-likeness metrics (MW 422.5, XLogP3 4.1, TPSA 106 Ų, full Lipinski/Veber compliance) [1], this compound can serve as a balanced-polarity control or comparator in ADME panels alongside the more lipophilic 4-bromo analog (estimated XLogP3 ~5.0) and the polar 3,4,5-triethoxy analog (MW > 480). This application leverages the compound's well-defined computed properties without requiring pre-existing biological activity data.

Antimicrobial Screening Against FabI-Dependent Bacterial Strains

The thiazolo[3,2-b][1,2,4]triazole scaffold has been implicated in FabI (enoyl-ACP reductase) inhibition, a validated antibacterial target [1]. The target compound's benzamide moiety is structurally reminiscent of known FabI inhibitors. It represents a candidate for minimum inhibitory concentration (MIC) determination against Staphylococcus aureus and Escherichia coli panels, with the thiazolotriazolium salts studied by Slivka et al. (2025) providing a class-level benchmark (MIC range 0.97–250 μg/mL) [2].

Kinase/Phosphatase Selectivity Panel Screening

Given that the thiazolo[3,2-b][1,2,4]triazole class has demonstrated inhibitory activity against both tyrosine phosphatases (SHP2, Cdc25B) and serine/threonine kinases [1][2], this compound is suitable for broad-panel kinase and phosphatase selectivity profiling. Procurement is warranted for facilities with established screening infrastructure seeking to identify the target landscape of underexplored thiazolotriazole chemotypes.

Quote Request

Request a Quote for 2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.